molecular formula C10H10BrF3O3 B13697095 4-Bromo-2,5-dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol

4-Bromo-2,5-dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B13697095
M. Wt: 315.08 g/mol
InChI Key: QXNSMQKKIRNMAQ-UHFFFAOYSA-N
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Description

MFCD32661974 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD32661974 involves several steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. For instance, one method involves the use of a triazolo ring compound methanesulfonate crystal form, which is prepared under specific conditions to achieve the desired crystal form .

Industrial Production Methods: Industrial production of MFCD32661974 is designed for large-scale synthesis, ensuring consistency and efficiency. The process involves optimized reaction conditions that are scalable and cost-effective. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: MFCD32661974 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that promote the desired transformations.

Common Reagents and Conditions: Common reagents used in the reactions of MFCD32661974 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to ensure efficient and selective reactions.

Major Products: The major products formed from the reactions of MFCD32661974 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

MFCD32661974 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a tool for studying biochemical pathways and molecular interactions. In medicine, MFCD32661974 is investigated for its potential therapeutic properties, including its role in modulating specific biological targets. Industrial applications include its use in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of MFCD32661974 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, modulating their activity, and influencing various biochemical processes. The precise molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to MFCD32661974 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities and may exhibit similar reactivity and properties.

Uniqueness: What sets MFCD32661974 apart from similar compounds is its unique combination of stability, reactivity, and solubility. These properties make it particularly valuable for specific applications where these characteristics are crucial .

Conclusion

MFCD32661974 is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable subject for ongoing research and development.

Properties

Molecular Formula

C10H10BrF3O3

Molecular Weight

315.08 g/mol

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C10H10BrF3O3/c1-16-7-4-6(11)8(17-2)3-5(7)9(15)10(12,13)14/h3-4,9,15H,1-2H3

InChI Key

QXNSMQKKIRNMAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(C(F)(F)F)O)OC)Br

Origin of Product

United States

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